molecular formula C9H20N2O2 B2689757 tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate CAS No. 1428552-81-1

tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate

Cat. No.: B2689757
CAS No.: 1428552-81-1
M. Wt: 188.271
InChI Key: ORDMEFMUSKDHOL-SSDOTTSWSA-N
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Description

Tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate is a chemical compound with the CAS Number: 1428552-81-1 . It has a molecular weight of 188.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .

Scientific Research Applications

Metalation and Alkylation in Silicon Chemistry

  • Metalation and Alkylation between Silicon and Nitrogen : Research demonstrates that tert-butyl carbamate derivatives can undergo metalation between nitrogen and silicon, leading to efficient reactions with various electrophiles. This process is significant in the preparation of α-functionalized α-amino silanes (Sieburth, Somers & O'hare, 1996).

Transformations in Amino Protecting Groups

  • Chemoselective Transformation of Amino Protecting Groups : The study highlights the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from common amino protecting groups. This silyl carbamate reacts with electrophiles to form N-ester type compounds in high yield, showcasing its utility in selective transformations (Sakaitani & Ohfune, 1990).

Synthesis of Chiral Amino Carbonyl Compounds

  • Asymmetric Mannich Reaction : A study on the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate through asymmetric Mannich reaction reveals the production of chiral amino carbonyl compounds. This synthesis process contributes to the development of enantioselective methods in organic chemistry (Yang, Pan & List, 2009).

Intermediate in Biologically Active Compounds

  • Synthesis as an Important Intermediate : Tert-butyl carbamate derivatives serve as crucial intermediates in synthesizing biologically active compounds, exemplified by the rapid synthesis method established for a specific tert-butyl carbamate compound (Zhao, Guo, Lan & Xu, 2017).

Application in Protected Amino Acids Synthesis

  • Curtius Rearrangement for Protected Amines : The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, undergoing Curtius rearrangement, produces tert-butyl carbamate. This method is important for synthesizing protected amino acids and demonstrates compatibility with various substrates (Lebel & Leogane, 2005).

Properties

IUPAC Name

tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDMEFMUSKDHOL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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